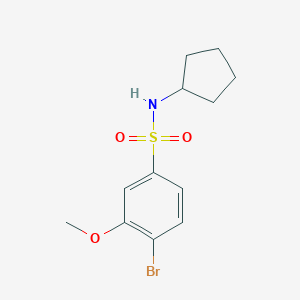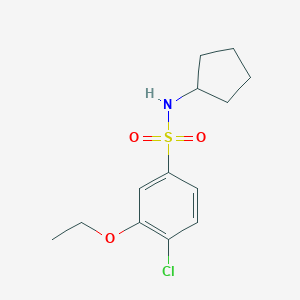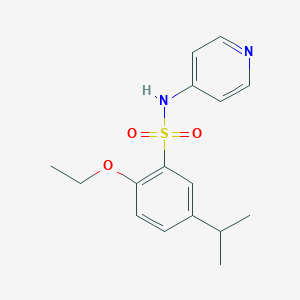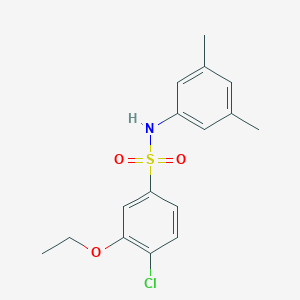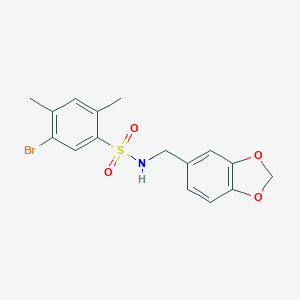
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide, commonly known as BDMBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMBS is a sulfonamide-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of BDMBS is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and urease. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in the body, while urease is an enzyme that is involved in the metabolism of urea. Inhibition of these enzymes by BDMBS may contribute to its antibacterial and antifungal activities.
Biochemical and Physiological Effects
BDMBS has been reported to have minimal toxicity in vitro and in vivo. In addition, it has been shown to have low cytotoxicity towards normal human cells, making it a potential candidate for cancer therapy. BDMBS has also been shown to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of BDMBS is its ease of synthesis, which makes it readily available for use in laboratory experiments. In addition, BDMBS has been shown to have good stability under various conditions. However, one of the limitations of BDMBS is its limited solubility in water, which may affect its bioavailability and limit its potential applications.
未来方向
There are several future directions for research on BDMBS. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and bacterial and fungal infections. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and contribute to the development of novel therapeutic agents.
合成方法
BDMBS can be synthesized using different methods, including the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. Another method involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonamide with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. Both methods have been reported to yield BDMBS in good yields.
科学研究应用
BDMBS has been found to have potential applications in various fields of scientific research. It has been reported to have antibacterial, antifungal, and anticancer activities. BDMBS has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, BDMBS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C16H16BrNO4S |
分子量 |
398.3 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-5-11(2)16(7-13(10)17)23(19,20)18-8-12-3-4-14-15(6-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
InChI 键 |
WAEWHJZCRPGPFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br)C |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
